molecular formula C16H14N2O3 B8525441 2-[(Cyanomethyl)phenylamino]-5-methoxy-benzoic acid CAS No. 89224-77-1

2-[(Cyanomethyl)phenylamino]-5-methoxy-benzoic acid

Cat. No. B8525441
M. Wt: 282.29 g/mol
InChI Key: YDQILENBFVCDPN-UHFFFAOYSA-N
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Patent
US04596814

Procedure details

To a solution of 268 g (4.1 mole) of potassium cyanide in 1.6 l of water was added 1021 g (4.0 mole) of 1,2-dihydro-6-methoxy-1-phenyl-4H-3,1-benzoxazine-4-one at a rate such that the reaction mixture temperature was 35°-40° C. The resulting solution was stirred and maintained at 35°-40° C. for two hours, and then added dropwise to a solution of 8.0 l of ice water and 800 ml of acetic acid. The resulting suspended solid was filtered and washed with water to yield 1084 g (96% yield) of the crude nitrile, mp 122°-130° C. This material was used for further synthesis without additional purification.
Quantity
268 g
Type
reactant
Reaction Step One
Quantity
1021 g
Type
reactant
Reaction Step One
Name
Quantity
1.6 L
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
8 L
Type
reactant
Reaction Step Two
Quantity
800 mL
Type
reactant
Reaction Step Two
Yield
96%

Identifiers

REACTION_CXSMILES
[C-:1]#[N:2].[K+].[CH3:4][O:5][C:6]1[CH:7]=[CH:8][C:9]2[N:14]([C:15]3[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=3)[CH2:13][O:12][C:11](=[O:21])[C:10]=2[CH:22]=1.C(O)(=O)C>O>[C:1]([CH2:13][N:14]([C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)[C:9]1[CH:8]=[CH:7][C:6]([O:5][CH3:4])=[CH:22][C:10]=1[C:11]([OH:12])=[O:21])#[N:2] |f:0.1|

Inputs

Step One
Name
Quantity
268 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
1021 g
Type
reactant
Smiles
COC=1C=CC2=C(C(OCN2C2=CC=CC=C2)=O)C1
Name
Quantity
1.6 L
Type
solvent
Smiles
O
Step Two
Name
ice water
Quantity
8 L
Type
reactant
Smiles
Name
Quantity
800 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
The resulting solution was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was 35°-40° C
TEMPERATURE
Type
TEMPERATURE
Details
maintained at 35°-40° C. for two hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Name
Type
product
Smiles
C(#N)CN(C1=C(C(=O)O)C=C(C=C1)OC)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1084 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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